pKa Divergence Dictates Ionization and Salt Formation Potential
The predicted acid dissociation constant (pKa) of 2-(trifluoromethyl)pyridin-3-ol is 3.45±0.22 , placing it in the weakly acidic range and enabling deprotonation under mildly basic conditions. In stark contrast, the regioisomer 3-(trifluoromethyl)pyridin-2-ol exhibits a predicted pKa of 9.67±0.10 , reflecting a >6 log unit difference in acidity that fundamentally alters aqueous solubility, salt formation, and protein binding behavior. The non-hydroxylated analog 2-(trifluoromethyl)pyridine is even less basic, with a predicted pKa of 0.60±0.12 , making it essentially non-ionizable under physiological conditions.
| Evidence Dimension | Acid Dissociation Constant (pKa, predicted) |
|---|---|
| Target Compound Data | 3.45 ± 0.22 |
| Comparator Or Baseline | 3-(Trifluoromethyl)pyridin-2-ol (CAS 22245-83-6): 9.67 ± 0.10; 2-(Trifluoromethyl)pyridine (CAS 368-48-9): 0.60 ± 0.12 |
| Quantified Difference | ΔpKa = 6.22 units (vs. regioisomer); ΔpKa = 2.85 units (vs. non-hydroxylated analog) |
| Conditions | Predicted values derived from computational models (ACD/Labs or similar); experimental confirmation may vary. |
Why This Matters
The >6 log unit difference in pKa between regioisomers determines whether a compound exists predominantly as a neutral species or an anion at physiological pH, directly influencing solubility, permeability, and salt selection in formulation development.
